molecular formula C7H4ClF3OS B3056362 2-chloro-4-((trifluoromethyl)thio)phenol CAS No. 70783-74-3

2-chloro-4-((trifluoromethyl)thio)phenol

Cat. No.: B3056362
CAS No.: 70783-74-3
M. Wt: 228.62 g/mol
InChI Key: OHGJQHWYVINODI-UHFFFAOYSA-N
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Description

2-chloro-4-((trifluoromethyl)thio)phenol is an organic compound characterized by the presence of a chlorine atom, a trifluoromethylthio group, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-((trifluoromethyl)thio)phenol can be achieved through several methods. One common approach involves the reaction of 2-chlorothiophenol with trifluoromethylating agents under specific conditions. For instance, the reaction of 2-chlorothiophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-((trifluoromethyl)thio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-((trifluoromethyl)thio)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-chloro-4-((trifluoromethyl)thio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-((trifluoromethyl)thio)phenol is unique due to the presence of both a trifluoromethylthio group and a phenol group, which confer distinct chemical and biological properties. The trifluoromethylthio group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3OS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJQHWYVINODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536869
Record name 2-Chloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-74-3
Record name 2-Chloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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